molecular formula C24H34N2O B11340439 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B11340439
M. Wt: 366.5 g/mol
InChI Key: IEECWSIWYGLTPR-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound includes an adamantane core, a pyrrolidine ring, and a 4-methylphenyl group, making it an interesting subject for various scientific studies. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring introduces nitrogen heterocyclic properties, and the 4-methylphenyl group adds aromatic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction. For example, 1-bromo-2-(4-methylphenyl)ethane can react with pyrrolidine in the presence of a base such as sodium hydride.

    Coupling with Adamantane: The final step involves coupling the pyrrolidine derivative with adamantane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the aromatic ring, potentially hydrogenating the 4-methylphenyl group to a cyclohexyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydrogenated derivatives of the aromatic ring.

    Substitution: Various substituted adamantane or pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and rigidity make it an excellent candidate for creating robust molecular frameworks.

Biology

Biologically, this compound can be investigated for its interactions with biological macromolecules. The presence of the pyrrolidine ring suggests potential activity in modulating enzyme functions or receptor binding.

Medicine

In medicine, the compound’s structure hints at possible applications in drug design, particularly for targeting neurological pathways due to the adamantane core, which is a known scaffold in antiviral and neuroprotective drugs.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, where its stability and structural integrity are advantageous.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The adamantane core could facilitate crossing the blood-brain barrier, while the pyrrolidine ring could interact with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties, amantadine shares the adamantane core but lacks the pyrrolidine and 4-methylphenyl groups.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease, memantine also lacks the additional functional groups present in N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. The presence of the pyrrolidine ring and the 4-methylphenyl group differentiates it from simpler adamantane derivatives, potentially offering novel interactions and applications.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H34N2O/c1-17-4-6-21(7-5-17)22(26-8-2-3-9-26)16-25-23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h4-7,18-20,22H,2-3,8-16H2,1H3,(H,25,27)

InChI Key

IEECWSIWYGLTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5

Origin of Product

United States

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